Cas no 2138228-76-7 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid)
Il composto 4-(4-metansolfonil-1H-pirazol-1-il)-2,2-dimetilpentanoico è un derivato pirazolico con un gruppo metansolfonile e una funzione acido carbossilico. La sua struttura unica combina un nucleo pirazolico solfonato con una catena laterale alifatica ramificata, conferendo proprietà chimiche e fisiche distintive. La presenza del gruppo solfonile migliora la solubilità in mezzi polari, mentre la struttura 2,2-dimetilpentanoica offre stabilità sterica. Queste caratteristiche lo rendono adatto per applicazioni in sintesi farmaceutica, in particolare come intermedio per molecole biologicamente attive. La sua reattività selettiva e la stabilità ne facilitano l'utilizzo in reazioni di accoppiamento e funzionalizzazione.
2138228-76-7 structure
Product Name:4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid
Numero CAS:2138228-76-7
MF:C11H18N2O4S
MW:274.336621761322
CID:6560737
PubChem ID:165871285
Update Time:2025-06-28
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid
- EN300-1074572
- 2138228-76-7
-
- Inchi: 1S/C11H18N2O4S/c1-8(5-11(2,3)10(14)15)13-7-9(6-12-13)18(4,16)17/h6-8H,5H2,1-4H3,(H,14,15)
- Chiave InChI: VANVEKBWWVEFRR-UHFFFAOYSA-N
- Sorrisi: S(C)(C1C=NN(C=1)C(C)CC(C(=O)O)(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 274.09872823g/mol
- Massa monoisotopica: 274.09872823g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 413
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 97.6Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074572-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.05g |
$1008.0 | 2023-10-28 | |
| Enamine | EN300-1074572-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.1g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1074572-0.25g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.25g |
$1104.0 | 2023-10-28 | |
| Enamine | EN300-1074572-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 0.5g |
$1152.0 | 2023-10-28 | |
| Enamine | EN300-1074572-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1074572-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 2.5g |
$2351.0 | 2023-10-28 | |
| Enamine | EN300-1074572-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1074572-10.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1074572-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 1g |
$1200.0 | 2023-10-28 | |
| Enamine | EN300-1074572-5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid |
2138228-76-7 | 95% | 5g |
$3479.0 | 2023-10-28 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
2138228-76-7 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylpentanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti